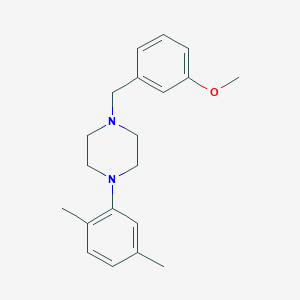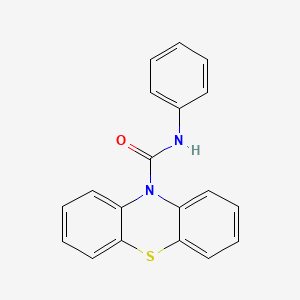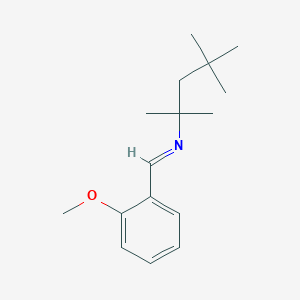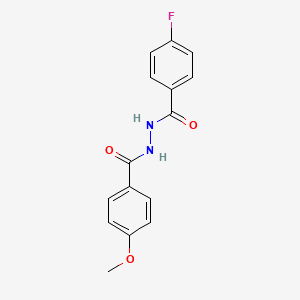![molecular formula C15H23N3O3S B5868764 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research. DMTU is a thiourea derivative that has antioxidant properties and can scavenge reactive oxygen species (ROS) in vitro and in vivo.
Mécanisme D'action
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea scavenges ROS by donating a hydrogen atom to the free radical, thereby neutralizing it. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea can also chelate metal ions, which can catalyze the production of ROS. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has been shown to protect against oxidative stress in various cell types, including neurons, endothelial cells, and cardiomyocytes.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has been shown to protect against oxidative stress-induced cell death in various cell types. It has also been shown to reduce inflammation and improve vascular function. In animal models, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has been shown to protect against ischemia-reperfusion injury and reduce infarct size in the heart. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea in lab experiments is its antioxidant properties, which can help to protect cells from oxidative stress. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea is also relatively stable and can be easily synthesized and purified. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea is that it can chelate metal ions, which can interfere with certain assays. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea can also have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea. One area of interest is the role of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea analogs with improved antioxidant properties and reduced off-target effects. Finally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea could be used as a therapeutic agent in diseases characterized by oxidative stress, such as cardiovascular disease and cancer.
Méthodes De Synthèse
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea can be synthesized by reacting 3,4-dimethoxyphenylethylamine with thiocarbamide in the presence of morpholine. The reaction yields N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea, which can be purified by recrystallization. The chemical structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea is shown below:
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has been widely used in scientific research due to its antioxidant properties. It has been used to study the role of ROS in various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea has also been used to investigate the effects of oxidative stress on cellular and molecular processes.
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-19-13-4-3-12(11-14(13)20-2)5-6-16-15(22)17-18-7-9-21-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEPHTRFINPHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-morpholin-4-ylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)
![2-cyano-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-isopropylacrylamide](/img/structure/B5868689.png)


![N-(4-ethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5868708.png)
![4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5868717.png)
![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)
![1-[2-(4-morpholinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5868729.png)

![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)

